Cas no 219488-99-0 (4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane)
219488-99-0 structure
Product Name:4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
CAS No:219488-99-0
MF:C11H21BO2
MW:196.094243764877
CID:2111938
PubChem ID:10130356
Update Time:2025-09-27
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
-
- 2-(1,2-dimethyl-1-propen-1-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane
- 4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane
- W13782
- DTXSID80435992
- CS-0311484
- Z2466360799
- 3-Methyl-2-buten-2-ylboronic acid pinacol ester, 95%
- 3-Methyl-2-buten-2-ylboronic acid pinacol ester
- 219488-99-0
- DA-28851
- starbld0017046
- EN300-1718122
- SCHEMBL104386
- DTXCID20386818
- 689-570-5
-
- Inchi: 1S/C11H21BO2/c1-8(2)9(3)12-13-10(4,5)11(6,7)14-12/h1-7H3
- InChI Key: LMHXDKYPKRJWKS-UHFFFAOYSA-N
- SMILES: O1B(/C(/C)=C(\C)/C)OC(C)(C)C1(C)C
Computed Properties
- Exact Mass: 196.1634601g/mol
- Monoisotopic Mass: 196.1634601g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 247
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
Experimental Properties
- Density: 0.888 g/mL at 25 °C
- Flash Point: Fahrenheit: 159.8 ° f < br / > Celsius: 71 ° C < br / >
- Refractive Index: n20/D 1.450
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NA 1993 / PGIII
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26
-
Hazardous Material Identification:
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M921272-1g |
3-Methyl-2-buten-2-ylboronic acid pinacol ester |
219488-99-0 | 95% | 1g |
¥1,246.50 | 2022-01-12 | |
| Cooke Chemical | S388179-1g |
3-Methyl-2-buten-2-ylboronic acid pinacol ester |
219488-99-0 | 95% | 1g |
RMB 867.82 | 2025-02-21 | |
| Enamine | EN300-1718122-0.05g |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane |
219488-99-0 | 95% | 0.05g |
$209.0 | 2023-09-20 | |
| Enamine | EN300-1718122-0.1g |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane |
219488-99-0 | 95% | 0.1g |
$312.0 | 2023-09-20 | |
| Enamine | EN300-1718122-0.25g |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane |
219488-99-0 | 95% | 0.25g |
$444.0 | 2023-09-20 | |
| Enamine | EN300-1718122-0.5g |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane |
219488-99-0 | 95% | 0.5g |
$702.0 | 2023-09-20 | |
| Enamine | EN300-1718122-1.0g |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane |
219488-99-0 | 95% | 1.0g |
$900.0 | 2023-07-10 | |
| Enamine | EN300-1718122-2.5g |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane |
219488-99-0 | 95% | 2.5g |
$1763.0 | 2023-09-20 | |
| Enamine | EN300-1718122-5.0g |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane |
219488-99-0 | 95% | 5.0g |
$2608.0 | 2023-07-10 | |
| Enamine | EN300-1718122-10.0g |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane |
219488-99-0 | 95% | 10.0g |
$3868.0 | 2023-07-10 |
4,4,5,5-tetramethyl-2-(3-methylbut-2-en-2-yl)-1,3,2-dioxaborolane Related Literature
-
Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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